(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate
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Overview
Description
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a butan-2-yl formate ester linked to a 3,5-dihydroxy-2-methylphenyl moiety. The presence of hydroxyl groups and the formate ester makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate typically involves the esterification of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include formic acid, formic anhydride, or formyl chloride, and the reaction may be catalyzed by sulfuric acid or other strong acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3,5-dihydroxy-2-methylbenzaldehyde or 3,5-dihydroxy-2-methylbenzoic acid.
Reduction: Formation of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the formate ester can undergo hydrolysis to release formic acid, which may further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is unique due to its specific stereochemistry and the presence of both hydroxyl and formate ester groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
412332-88-8 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[(2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-yl] formate |
InChI |
InChI=1S/C12H16O4/c1-7(9(3)16-6-13)11-4-10(14)5-12(15)8(11)2/h4-7,9,14-15H,1-3H3/t7-,9-/m1/s1 |
InChI Key |
XUZKAVLWQWBRNE-VXNVDRBHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O)O)[C@H](C)[C@@H](C)OC=O |
Canonical SMILES |
CC1=C(C=C(C=C1O)O)C(C)C(C)OC=O |
Origin of Product |
United States |
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